molecular formula C10H6N2 B1599141 5-Cyanoquinoline CAS No. 59551-02-9

5-Cyanoquinoline

Cat. No.: B1599141
CAS No.: 59551-02-9
M. Wt: 154.17 g/mol
InChI Key: CKKBFRWSTPFAHR-UHFFFAOYSA-N
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Description

5-Cyanoquinoline is a nitrogen-containing heterocyclic aromatic compound characterized by a quinoline backbone substituted with a cyano (-CN) group at the 5-position. This substitution significantly alters its electronic and photochemical properties. Key features include:

  • Excited-State Basicity (Photobasicity): this compound exhibits moderate photobasicity with an excited-state basicity constant $ K^* = 2.69 \times 10^{-8} $, indicating its ability to accept protons in the excited state .
  • Ground-State Basicity: In contrast, its ground-state basicity is weaker ($ K^* = 1.67 \times 10^{-11} $), reflecting the electron-withdrawing nature of the cyano group, which reduces proton affinity in the ground state .
  • Photophysical Behavior: Computational studies (e.g., TDDFT with BLYP/B3LYP functionals) reveal that this compound undergoes a state inversion upon protonation, where the $ Lb $ (lower-energy) and $ La $ (higher-energy) π→π* transitions reorder, a phenomenon critical to its photochemical reactivity .

Mechanism of Action

Target of Action

Quinoline-5-carbonitrile, also known as 5-Cyanoquinoline, is a derivative of the quinoline scaffold, which is an important construction motif for the development of new drugs . Quinoline derivatives have been reported to show significant results through different mechanisms, including the inhibition of tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Mode of Action

Quinoline derivatives, in general, are known to interact with their targets, leading to various changes such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . These interactions and resulting changes contribute to their diverse spectrum of biological activities.

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, leading to a wide range of downstream effects . These effects include antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .

Pharmacokinetics

Quinoline derivatives are known to have diverse pharmacokinetic properties . The structural diversity of these compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities . These activities result from the compound’s interaction with its targets and the subsequent changes in cellular processes .

Action Environment

It is known that the synthesis of quinoline derivatives can be influenced by various factors, including temperature, solvent conditions, and the presence of catalysts . These factors could potentially influence the action and stability of the compound.

Biological Activity

5-Cyanoquinoline, also known as quinoline-5-carbonitrile, is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

This compound exhibits its biological effects through several mechanisms:

  • Cell Cycle Arrest and Apoptosis : Quinoline derivatives, including this compound, are known to induce cell cycle arrest and apoptosis in various cancer cell lines. This is primarily achieved by modulating key signaling pathways that govern cell proliferation and survival.
  • Inhibition of Angiogenesis : The compound has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis. By disrupting the formation of new blood vessels, this compound can limit nutrient supply to tumors.
  • Interaction with Nuclear Receptors : this compound may modulate the activity of nuclear receptors, affecting gene expression related to cell growth and differentiation.

This compound interacts with various enzymes and proteins, leading to significant biochemical effects:

  • Antiproliferative Properties : Studies indicate that this compound can inhibit tumor growth by affecting cellular metabolism and signaling pathways. It has shown promising results in inhibiting the proliferation of cancer cells in vitro .
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in DNA replication and protein synthesis, suggesting potential antimicrobial and anticancer properties.

Pharmacological Activities

The pharmacological profile of this compound reveals a range of activities:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, it showed significant growth inhibition in colon cancer (HCT-15) and CNS cancer (SNB-75) cell lines, with GI50 values as low as 197 nM .
  • Anti-inflammatory Effects : Quinoline derivatives have been associated with anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, helping to protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Screening : A study conducted by the National Cancer Institute (NCI) evaluated multiple cyanoquinolines for their anticancer activity. Among the tested compounds, this compound demonstrated significant growth inhibition across a panel of 60 different cancer cell lines .
  • Molecular Docking Studies : In silico studies have shown that this compound can bind effectively to key proteins involved in cancer progression, such as CDK-5. The binding affinity was assessed through molecular docking simulations, indicating its potential as a therapeutic agent targeting specific molecular pathways .
  • Synthesis and Biological Evaluation : Research on the synthesis of various cyano-substituted quinolines has highlighted the relationship between structural modifications and biological activity. Compounds derived from this compound exhibited enhanced biological profiles compared to their parent structures .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerSignificant growth inhibition in various cancers
Anti-inflammatoryReduction of inflammatory markers
AntioxidantProtection against oxidative stress
Enzyme InhibitionInhibition of DNA replication enzymes

Scientific Research Applications

Medicinal Chemistry

5-Cyanoquinoline and its derivatives have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including:

  • Antimicrobial Activity : Quinoline derivatives, including this compound, have shown effectiveness against various pathogens. For instance, certain cyanoquinolines have demonstrated antibacterial properties against Mycobacterium tuberculosis and antifungal activity against Candida albicans .
  • Anticancer Properties : Compounds derived from this compound have been investigated for their potential as anticancer agents. They can act as kinase inhibitors, interfering with signaling pathways that promote cancer growth. Noteworthy examples include compounds that target specific kinases involved in cancer progression .
  • Cystic Fibrosis Treatment : A significant application of this compound is in the treatment of cystic fibrosis (CF). Research has identified cyanoquinolines with corrector and potentiator activities for the ΔF508-CFTR mutation, which is the most common cause of CF. These compounds can normalize CFTR function, providing a dual approach to therapy .

Material Science

In material science, this compound serves as an important building block for synthesizing advanced materials:

  • Photonic Applications : The photophysical properties of cyanoquinolines make them suitable for applications in photonics. Their ability to act as photobases allows for the conversion of light into chemical energy through redox reactions .
  • Synthesis of Functional Materials : The compound can be utilized to synthesize various functional materials due to its reactive cyano group. This capability facilitates the creation of polymers and other materials with tailored properties .

Biological Research

This compound has also found applications in biological research:

  • Enzyme Inhibition Studies : Cyanoquinolines are valuable in studying enzyme mechanisms and interactions due to their ability to inhibit specific enzymes involved in metabolic pathways .
  • Drug Development : The compound's structural characteristics make it a candidate for developing new drugs targeting various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. Its interaction with neurotransmitter systems suggests potential therapeutic benefits .

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeTarget Pathogen/ConditionReference
Compound AAntibacterialMycobacterium tuberculosis
Compound BAntifungalCandida albicans
Compound CAnticancerKinase Inhibition
Compound DCFTR CorrectorΔF508-CFTR

Table 2: Synthesis Methods for this compound Derivatives

Synthesis MethodDescriptionReference
Multicomponent ReactionsEfficient synthesis using multiple starting materials
Baylis-Hillman ReactionSynthesis of new derivatives
On-The-Fly SynthesisRapid formation of functionalized derivatives

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Cyanoquinoline, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclization or substitution reactions, such as the Friedländer synthesis or metal-catalyzed cyanation. To ensure purity, employ techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Quantitative analysis via gas chromatography-mass spectrometry (GC-MS) can validate absence of side products. Detailed procedural steps (e.g., reaction temperature, solvent ratios) must be documented for reproducibility . Purity thresholds (>95%) should align with peer-reviewed benchmarks for structural studies .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : To confirm the cyano group position and aromatic proton environments.
  • Fourier-transform infrared spectroscopy (FTIR) : For identifying C≡N stretching vibrations (~2200 cm⁻¹).
  • X-ray crystallography : To resolve crystal structure and intermolecular interactions.
  • HPLC/GC-MS : For assessing purity and stability under varying conditions.
    Data interpretation should reference established spectral libraries and control experiments to rule out artifacts .

Q. How can researchers design preliminary assays to evaluate this compound’s reactivity?

  • Methodological Answer : Begin with kinetic studies under controlled conditions (pH, temperature) to monitor cyano group stability. Use UV-Vis spectroscopy to track reaction intermediates. Compare results with structurally similar quinoline derivatives to identify unique reactivity patterns. Statistical tools like regression analysis can quantify rate constants and validate hypotheses .

Advanced Research Questions

Q. How should contradictory data on this compound’s biological activity be addressed in meta-analyses?

  • Methodological Answer : Apply systematic review frameworks (e.g., PRISMA) to aggregate data from peer-reviewed studies. Use heterogeneity tests (e.g., I² statistic) to identify variability sources. If contradictions arise from methodological differences, subgroup analyses can isolate factors like assay type (e.g., in vitro vs. in vivo) or dosage ranges. Transparent reporting of exclusion criteria and bias assessment (e.g., Cochrane Risk of Bias Tool) is critical .

Q. What computational strategies are effective for modeling this compound’s electronic properties and ligand interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior.
  • Molecular docking : For simulating binding affinities with biological targets (e.g., enzymes).
    Validate models against experimental data (e.g., X-ray crystallography, kinetic inhibition assays). Open-source software (e.g., AutoDock Vina) and force-field parameterization for cyano groups must be explicitly documented .

Q. How can researchers optimize experimental designs to study this compound’s photophysical properties?

  • Methodological Answer : Design controlled light-exposure experiments using monochromators to isolate wavelength effects. Monitor fluorescence quantum yield and Stokes shift under inert atmospheres to prevent oxidation. Compare results with time-dependent DFT (TD-DFT) simulations to correlate experimental and theoretical spectra. Replicate trials to account for instrumental variability .

Q. What frameworks guide the formulation of high-impact research questions on this compound?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure inquiries. For example:

  • PICO : “In catalytic systems (Population), does this compound (Intervention) exhibit higher ligand efficacy compared to 8-Cyanoquinoline (Comparison) in cross-coupling yields (Outcome)?”
    Pilot studies and feasibility assessments ensure alignment with resource constraints .

Q. Data Management and Reproducibility

Q. What steps ensure reproducibility in this compound-based studies?

  • Methodological Answer :

  • Documentation : Publish full synthetic protocols, including raw data (e.g., NMR spectra, chromatograms) in supplementary materials.
  • Data Sharing : Use repositories like Zenodo for spectra, crystallographic data (CIF files), and computational input files.
  • Ethical Reporting : Disclose all modifications (e.g., solvent grades, equipment calibration) that may affect outcomes .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Standardize reaction conditions using design of experiments (DoE) to identify critical variables (e.g., catalyst loading). Implement quality control checkpoints (e.g., mid-reaction HPLC sampling). Use statistical process control (SPC) charts to monitor consistency across batches .

Q. Conflict Resolution in Data Interpretation

Q. What methodologies resolve discrepancies in this compound’s reported solubility profiles?

  • Methodological Answer : Conduct comparative solubility studies using standardized solvents (e.g., USP-grade DMSO). Control for temperature and agitation methods. Apply the van’t Hoff equation to correlate temperature-dependent solubility with thermodynamic parameters. Cross-validate results via independent labs and blinded analyses .

Comparison with Similar Compounds

The photochemical and structural properties of 5-cyanoquinoline are best contextualized against analogs with varying substituents. Below is a systematic comparison:

Substituent Effects on Photobasicity

Compound Substituent $ K^* $ (Excited State) $ K^* $ (Ground State) Key Observations
This compound -CN $ 2.69 \times 10^{-8} $ $ 1.67 \times 10^{-11} $ Moderate photobasicity; state inversion upon protonation .
5-Aminoquinoline -NH₂ $ >14 $ $ 2.48 \times 10^{-9} $ Strongest photobase in the series; protonation precedes triplet-state relaxation .
Quinoline -H $ <10^{-8} $ $ \sim 10^{-11} $ Weak photobase; rapid intersystem crossing (<1 ps) precedes protonation .
5-Chloroquinoline -Cl $ <10^{-8} $ $ \sim 10^{-11} $ Similar to quinoline; halogen substitution reduces excited-state basicity .

Key Insights:

  • Electron-Donating vs. Withdrawing Groups: Electron-donating groups (e.g., -NH₂ in 5-aminoquinoline) enhance photobasicity by stabilizing the protonated excited state. Conversely, electron-withdrawing groups (e.g., -CN, -Cl) reduce $ K^* $ .
  • Protonation Dynamics: Strong photobases like 5-aminoquinoline undergo protonation on the timescale of 41 ps, followed by intersystem crossing (ISC) to the triplet state (~36 ps later). In contrast, weaker photobases (e.g., this compound, quinoline) exhibit rapid ISC (<1 ps) before protonation, limiting their photochemical utility .

Structural and Functional Analogues

Halogenated Derivatives

  • 5-Bromoisoquinoline (CAS 34784-04-8): Bromine substitution enhances reactivity in metalation reactions, enabling access to derivatives like 6-aminoisoquinoline .
  • 5-Chloroisoquinoline: Widely used in synthesis; its halogen substituent facilitates cross-coupling reactions but reduces photobasicity compared to amino or cyano analogs .

Functionalized Derivatives

  • Quinolin-5-ylacetic Acid (CAS 152150-03-3): The acetic acid side chain enables chelation or derivatization, expanding its utility in coordination chemistry .

Binding Affinity and Stability

  • Cyano-Substituted Pyrrole-Fused Derivatives: Compounds such as 5a, 5b, and 5c exhibit binding energies ranging from -8.6 to -9.7 kcal/mol, suggesting stronger intermolecular interactions compared to this compound derivatives. However, incomplete data limits direct comparisons .

Properties

IUPAC Name

quinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKBFRWSTPFAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405816
Record name 5-Cyanoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59551-02-9
Record name 5-Cyanoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-5-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 5-iodoquinoline (0.56 g; 2.2 mmol) and CuCN (0.51 g; 5.7 mmol) in anhydrous DMF (3 ml) was refluxed for 40 min under N2. After cooling to room temperature, the mixture was diluted to 20 ml with EtOAc and NaCN (0.75 g; 15.3 mmol) was added followed by H2O (10 ml). The resulting mixture was vigorously stirred for 10 min and organic phase was separated, washed with H2O, brine, dried over anhydrous MgSO4, filtered and filtrate evaporated to dryness to give the title compound (0.33 g; 97%) as colourless solid. 1H-NMR (CDCl3) 7.59-7.63 (m, 1H); 7.78 (m, 1H); 7.98 (dd, 1H, J=3, 6 Hz); 8.36 (d, 1H, J=9 Hz); 8.54 (m, 1H): 9.05 (dd, 1H, J=3, 6 Hz).
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.75 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of 0.1810 g (0.870 mmol) 10 in 5 mL DMF was added 0.0630 g (0.54 mmol) zinc cyanide and 0.0640 g (0.055 mmol) tetrakis(triphenylphosphine)palladium(0). After 66 h under argon at 80° C., the reaction mixture was cooled to room temperature, diluted with 40 mL toluene and washed with 10 mL 2N NH4H. The aqueous layer was extracted with 10 mL toluene. The combined organic layers were washed with 10 mL brine, dried over Na2SO4, filtered and concentrated in vacuo. Purification by flash chromatography (25×130 mm silica gel, linear gradient 2-3% (10% NH4OH:MeOH):CH2Cl2) afforded 11. 1NMR (CDCl3, 400 MHz) 69.065 (dd, 1H, J=1.65, 4.21 Hz, ArH); 8.567 (d, 1H, J=8.50 Hz, ArH); 8.377 (d, 1H, J=8.50 Hz, ArH); 8.005 (dd, 1H, J=1.09, 7.22 Hz, ArH); 7.796 (dd, 1H, J=7.22, 8.59 Hz, ArH); 7.636 (dd, 1H, J=4.21, 8.51 Hz, ArH); MS (Electrospray): m/z 155.0 (M+H).
Name
Quantity
0.181 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
0.063 g
Type
catalyst
Reaction Step One
Quantity
0.064 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

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